Ethyl 4-oxoheptanoate
Overview
Description
Ethyl 4-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of an ethyl ester group and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1-bromo-3-pentanone in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield this compound.
Another method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then reacts with diethyl oxalate to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes typically involve the reaction of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: 4-hydroxyheptanoate.
Substitution: Ethyl 4-aminoheptanoate or ethyl 4-thioheptanoate.
Scientific Research Applications
Ethyl 4-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: this compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxoheptanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for esterases and ketoreductases, which catalyze the hydrolysis of the ester bond and the reduction of the ketone group, respectively. These reactions are essential for the metabolism and biotransformation of the compound in biological systems.
Comparison with Similar Compounds
Ethyl 4-oxoheptanoate can be compared with other similar compounds such as ethyl levulinate and ethyl 4-oxopentanoate. These compounds share similar structural features, including the presence of an ester and a ketone group. this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties.
List of Similar Compounds
- Ethyl levulinate (ethyl 4-oxopentanoate)
- Ethyl 4-oxopentanoate
- Ethyl 4-methyl-3-oxopentanoate
This compound stands out due to its specific applications in organic synthesis and its role as an intermediate in the production of various fine chemicals .
Properties
IUPAC Name |
ethyl 4-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHFASAMWCNVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483444 | |
Record name | ethyl 4-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14369-94-9 | |
Record name | ethyl 4-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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